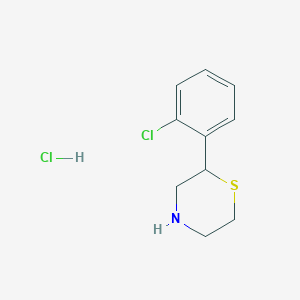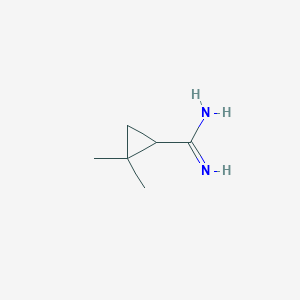
(4-(4-Chlorophenoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(4-Chlorophenoxy)phenyl)methanol” is a chemical compound with the empirical formula C13H11ClO2 and a molecular weight of 234.68 . It contains a total of 28 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 1 aromatic ether .
Molecular Structure Analysis
The molecular structure of “(4-(4-Chlorophenoxy)phenyl)methanol” includes a chlorophenyl group attached to a phenylmethanol group via an ether linkage . The SMILES string representation of the molecule is ClC1=CC=C(C=C1)OC2=CC=C(CO)C=C2 .
Physical And Chemical Properties Analysis
“(4-(4-Chlorophenoxy)phenyl)methanol” is a solid compound . It has a melting point of 87-89 °C and a boiling point of 297-298 °C. It is slightly soluble in water and soluble in organic solvents such as ethanol and acetone. The compound has a pKa value of 9.44, indicating its acidic nature.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activities
(Bisht et al., 2010) explored the antitubercular properties of a series of compounds, including those related to (4-(4-Chlorophenoxy)phenyl)methanol. These compounds showed significant activity against Mycobacterium tuberculosis, with some showing minimum inhibitory concentrations as low as 0.78 μg/mL.
Organocatalysis in Epoxidation
(Lu et al., 2008) described the use of a related compound as a catalyst for the enantioselective epoxidation of α,β-enones, which is a key reaction in organic synthesis.
Diagnostic Tool for Acute Poisoning
(Flanagan & Ruprah, 1989) developed an HPLC method for detecting chlorophenoxy herbicides, including compounds structurally similar to (4-(4-Chlorophenoxy)phenyl)methanol, to assist in diagnosing acute poisoning cases.
Insight into Formation Mechanisms of Environmental Toxins
(Pan et al., 2013) presented research on chlorophenols, closely related to (4-(4-Chlorophenoxy)phenyl)methanol, to understand their role in forming environmental toxins like dioxins and furans.
Photochemistry of Aromatic Halides
(Protti et al., 2004) studied the photochemistry of compounds like 4-chlorophenol, which is structurally related to (4-(4-Chlorophenoxy)phenyl)methanol, to understand their reactivity and potential applications in organic synthesis.
Chemical Structure and Properties
(Gzella & Rozwadowska, 2000) confirmed the absolute configuration of a similar compound, contributing to the understanding of its chemical properties and potential applications.
Skeletal Rearrangement in Organic Synthesis
(KobayashiKeiji & MutaiKiyoshi, 1981) demonstrated a novel skeletal rearrangement of a related compound, highlighting its potential in synthetic organic chemistry.
Preparation of Solid-Phase Organic Synthesis Supports
(Manzotti et al., 2000) described the synthesis of a compound similar to (4-(4-Chlorophenoxy)phenyl)methanol for use in creating supports for solid-phase organic synthesis.
Studies in Molecular Structure
(Xiao et al., 2006) and (Choudhury et al., 2002) focused on the molecular structure and weak interactions in compounds structurally related to (4-(4-Chlorophenoxy)phenyl)methanol, aiding in the understanding of their chemical behavior.
Catalyzed Formation of Dioxin Compounds
(Altarawneh et al., 2008) investigated the interaction between chlorophenol molecules and copper surfaces to gain insights into the catalyzed formation of dioxin compounds, which is relevant to environmental chemistry.
Chemical Reactions in Organic Synthesis
(Andō et al., 1980), (Braun & Platzek, 1973), and (Jung et al., 2000) explored various chemical reactions and syntheses involving compounds similar to (4-(4-Chlorophenoxy)phenyl)methanol, contributing to the field of organic chemistry.
Environmental Chemistry and Advanced Oxidation Processes
(Bokare & Choi, 2011) and (Zhao et al., 2010) examined the oxidative degradation of pollutants like chlorophenol, which is structurally related to (4-(4-Chlorophenoxy)phenyl)methanol, highlighting its relevance in environmental cleanup processes.
Safety And Hazards
“(4-(4-Chlorophenoxy)phenyl)methanol” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It is recommended to avoid dust formation, ingestion, inhalation, and contact with skin, eyes, and clothing. Personal protective equipment should be worn and adequate ventilation should be ensured .
Eigenschaften
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGZOJJWQRGHCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-Chlorophenoxy)phenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

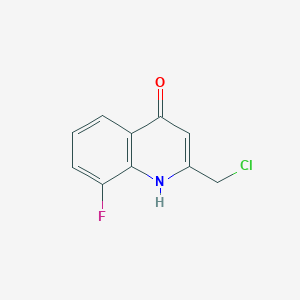
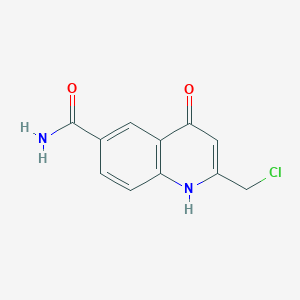
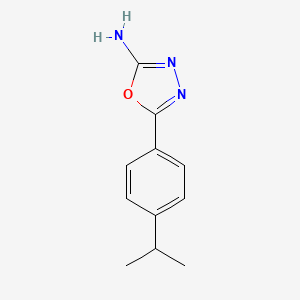
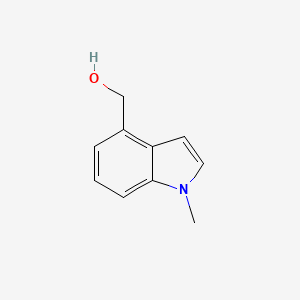
![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)
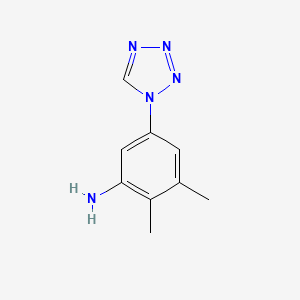
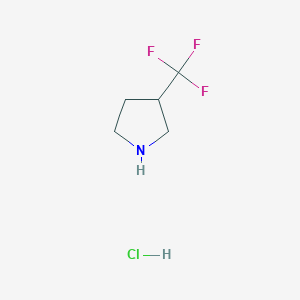
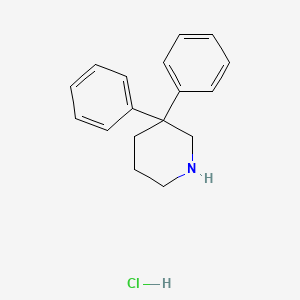
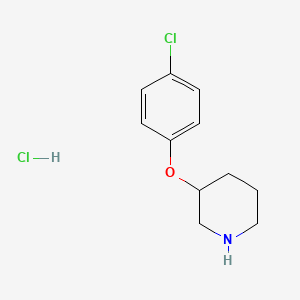
![3-[4-(Trifluoromethyl)benzyl]piperidine hydrochloride](/img/structure/B1356482.png)
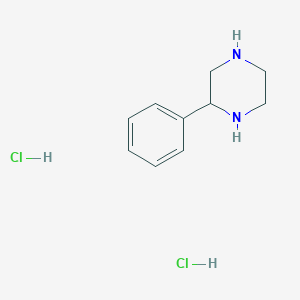
![2-[4-(Trifluoromethyl)phenyl]morpholine oxalate](/img/structure/B1356487.png)
